molecular formula C13H17ClF3N B2485572 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine hydrochloride CAS No. 125802-22-4

1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine hydrochloride

Cat. No.: B2485572
CAS No.: 125802-22-4
M. Wt: 279.73
InChI Key: IMNRDCPXLSOMMC-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₃H₁₆F₃N·HCl
Structural Features:

  • A cyclohexane ring substituted with an amine group at position 1.
  • A 3-(trifluoromethyl)phenyl group attached to the cyclohexane ring.
  • Hydrochloride salt form enhances stability and solubility .

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]cyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N.ClH/c14-13(15,16)11-6-4-5-10(9-11)12(17)7-2-1-3-8-12;/h4-6,9H,1-3,7-8,17H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNRDCPXLSOMMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC(=CC=C2)C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125802-22-4
Record name 1-[3-(trifluoromethyl)phenyl]cyclohexan-1-amine hydrochloride
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Preparation Methods

The synthesis of 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis and cost-effectiveness.

Chemical Reactions Analysis

1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine hydrochloride undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine hydrochloride serves as a versatile building block in the synthesis of various biologically active compounds. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it suitable for drug development.

Case Studies :

  • Antidepressant Activity : Research indicates that similar compounds with cyclohexylamine structures exhibit antidepressant properties, suggesting potential for this compound in treating mood disorders .
  • Antagonists for Neurotransmitter Receptors : The compound has been explored as a scaffold for developing antagonists targeting dopamine D4 receptors, which are implicated in schizophrenia and other psychiatric disorders .

Material Science

The compound's unique chemical structure allows it to be utilized in the development of advanced materials, particularly in coatings and polymers.

Applications :

  • Fluorinated Polymers : The trifluoromethyl group can impart desirable properties such as chemical resistance and low surface energy, making it beneficial in creating fluorinated polymers for industrial applications .

Environmental Science

Research has also considered the environmental implications of compounds like 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine hydrochloride, particularly in the context of remediation technologies.

Studies :

  • Remediation of Contaminated Sites : Laboratory studies have investigated the use of amine-based compounds for the remediation of pollutants such as trichloroethylene (TCE), indicating that they may enhance degradation processes in contaminated aquifers .

Mechanism of Action

The mechanism of action of 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The cyclohexylamine moiety can interact with various receptors and enzymes, modulating their activity and leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The following table highlights critical structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Substituent/Ring Variation Molecular Weight (g/mol) Key Properties/Applications References
1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine HCl C₁₃H₁₆F₃N·HCl Trifluoromethylphenyl, cyclohexane 279.73 Potential pharmacological applications
1-(3-Bromophenyl)cyclohexan-1-amine HCl C₁₂H₁₆NBr·HCl Bromophenyl substituent 290.62 Research chemical; soluble in DMSO
1-(3-Methoxyphenyl)cyclohexan-1-amine HCl C₁₃H₂₀ClNO Methoxyphenyl substituent 241.76 Laboratory use
(1-[3-(Trifluoromethyl)phenyl]cyclobutyl)methanamine HCl C₁₂H₁₄F₃N·HCl Cyclobutane ring 229.24 + HCl Predicted density: 1.194 g/cm³
1-(3-(Trifluoromethyl)phenyl)propan-1-amine HCl C₁₀H₁₁F₃N·HCl Propane chain (no ring) 239.67 95% purity; synthetic intermediate
1-(4-Chloro-3-(trifluoromethyl)phenyl)cyclopropane-1-amine HCl C₁₀H₉ClF₃N·HCl Chloro + trifluoromethyl, cyclopropane 235.63 + HCl Smaller ring size; lower molar mass

Key Observations

Substituent Effects :

  • Electron-Withdrawing Groups : The trifluoromethyl group (CF₃) enhances metabolic stability and lipophilicity compared to bromo (Br) or methoxy (OCH₃) groups .
  • Halogen vs. Alkoxy : Bromophenyl derivatives (e.g., ) may exhibit distinct electronic properties and binding affinities in biological systems.

Cyclopropane derivatives () have lower molecular weights, which may improve bioavailability but reduce binding specificity.

Solubility and Stability: Hydrochloride salts generally improve aqueous solubility. For example, the bromophenyl analog () is soluble in DMSO and methanol, while the methoxy derivative () may have different solubility profiles due to polar interactions.

Biological Activity

1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine hydrochloride, also known by its CAS number 125802-22-4, is a compound that has garnered attention in various fields of pharmacological research due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and structure-activity relationships (SARs).

The compound has the following chemical properties:

PropertyValue
Chemical Formula C13H17ClF3N
Molecular Weight 279.73 g/mol
IUPAC Name 1-[3-(trifluoromethyl)phenyl]cyclohexan-1-amine; hydrochloride
Appearance Powder

Potential Therapeutic Effects

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. For instance, high-throughput screening of related compounds has shown promising results against Mycobacterium tuberculosis, with many exhibiting minimum inhibitory concentrations (MIC) below 20 µM .
  • Anti-inflammatory Effects : Compounds structurally related to 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. Some derivatives have shown IC50 values in the micromolar range against COX-1 and COX-2, suggesting potential for anti-inflammatory applications .
  • Cytotoxicity Against Cancer Cells : Structure-activity relationship studies on similar compounds have indicated that modifications in the phenyl ring can enhance cytotoxicity against various cancer cell lines. For example, certain analogs have demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine hydrochloride. The presence of electron-withdrawing groups, such as trifluoromethyl, significantly influences the compound's reactivity and interaction with biological targets.

Key Findings from SAR Studies:

  • Substitution Patterns : The introduction of electron-donating or electron-withdrawing groups at specific positions on the phenyl ring can modulate the compound's potency and selectivity against different biological targets.
  • Hydrophobic Interactions : Molecular dynamics simulations suggest that hydrophobic interactions play a significant role in the binding affinity of these compounds to their targets, which can be exploited to enhance therapeutic efficacy .

Case Studies

Several case studies highlight the biological activity of compounds related to 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine hydrochloride:

  • Antimycobacterial Screening : A study involving a diverse library of compounds identified several hits with potent activity against Mycobacterium tuberculosis, underscoring the potential for developing new antimycobacterial agents from this chemical class .
  • Cancer Cell Line Testing : Research on structurally similar compounds has demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the cyclohexane or phenyl moieties could yield more effective anticancer agents .

Q & A

Q. What are the key structural features and physicochemical properties of 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine hydrochloride?

The compound features a cyclohexane ring substituted with a 3-(trifluoromethyl)phenyl group at the 1-position and an amine group, which is protonated as a hydrochloride salt. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydrochloride salt improves aqueous solubility. Key properties include:

  • Molecular formula : C₁₃H₁₅F₃N·HCl.
  • Molecular weight : ~285.7 g/mol (calculated).
  • Solubility : Likely soluble in polar solvents (e.g., water, methanol) due to the ionic hydrochloride form .
    Methodological Insight : Confirm structure via NMR (¹H/¹³C), FT-IR (amine and C-F stretches), and mass spectrometry. Purity can be assessed via HPLC with UV detection at 210–260 nm .

Q. How is this compound typically synthesized, and what are critical reaction conditions?

Synthesis involves two primary steps:

Cyclohexanone intermediate : Friedel-Crafts alkylation of benzene derivatives with cyclohexanone.

Amine formation : Reductive amination or Gabriel synthesis to introduce the amine group, followed by HCl salt precipitation .
Critical Conditions :

  • Use anhydrous conditions for reductive amination (e.g., NaBH₄ or LiAlH₄).
  • Control pH during salt formation to avoid decomposition of the trifluoromethyl group .

Q. What safety precautions are required for handling this compound?

  • PPE : Gloves (nitrile), lab coat, safety goggles, and fume hood use.
  • Hazards : Potential irritant (amine hydrochloride); avoid inhalation/contact.
  • Spill Management : Neutralize with dilute acetic acid, absorb with inert material, and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

Approach :

  • Use density functional theory (DFT) to calculate transition states and intermediates in Friedel-Crafts or reductive amination steps.
  • Apply cheminformatics tools (e.g., Schrödinger Suite) to predict regioselectivity and side reactions.
  • Validate with experimental kinetic studies (e.g., in situ IR monitoring) .

Q. What strategies resolve contradictions in purity vs. reactivity data for this compound?

Case Study : If HPLC indicates >98% purity but reactivity assays show inconsistencies:

Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., dehalogenated derivatives).

Crystallography : Confirm salt form (HCl vs. free amine) via X-ray diffraction.

Stability Testing : Monitor degradation under varying pH/temperature to identify labile functional groups .

Q. How does the trifluoromethyl group influence biological activity in structure-activity relationship (SAR) studies?

Experimental Design :

  • Synthesize analogs (e.g., -CF₃ vs. -CH₃ or -Cl) and compare:
    • Receptor binding : Radioligand assays (e.g., NMDA receptor affinity).
    • Pharmacokinetics : LogP measurements and metabolic stability in liver microsomes.
      Key Finding : The -CF₃ group likely enhances blood-brain barrier penetration and resistance to oxidative metabolism .

Q. What advanced techniques characterize its environmental impact in lab waste streams?

Methods :

  • Degradation Studies : Expose to UV/H₂O₂ to simulate advanced oxidation processes; track by LC-MS.
  • Ecotoxicology : Use Daphnia magna or algae growth inhibition assays to assess acute toxicity.
    Regulatory Insight : Follow REACH guidelines for disposal, emphasizing neutralization and encapsulation .

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